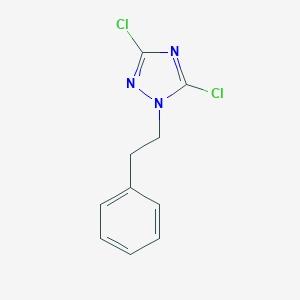![molecular formula C22H17FN2O3 B249463 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B249463.png)
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound with potential applications in scientific research. It is a synthetic compound that has been developed through a specific synthesis method and has been shown to have unique biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that this compound may act as an inhibitor of certain enzymes involved in inflammation and cancer progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemical and Physiological Effects:
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has been shown to have unique biochemical and physiological effects. Specifically, this compound has been shown to have potential anti-inflammatory and anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and reduce inflammation in certain models.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. This makes it an attractive candidate for further study in these areas. However, one limitation of using this compound is its relatively unknown mechanism of action. Further research is needed to fully understand how this compound works and its potential side effects.
Future Directions
There are several future directions for research on 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one. One potential avenue of research is to further investigate the mechanism of action of this compound. This could involve using various biochemical and pharmacological techniques to better understand how this compound works. Another future direction is to investigate the potential therapeutic applications of this compound in animal models. This could involve testing the efficacy of this compound in reducing inflammation and inhibiting cancer growth in vivo. Finally, future research could focus on developing new analogs of this compound with improved efficacy and reduced side effects.
Synthesis Methods
The synthesis method for 1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one involves a series of chemical reactions that result in the formation of the final compound. This process involves the use of various reagents and solvents, and the reaction conditions must be carefully controlled to ensure the desired product is obtained. The specific details of the synthesis method are beyond the scope of this paper but can be found in the relevant literature.
Scientific Research Applications
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one has potential applications in scientific research, particularly in the fields of biochemistry and pharmacology. This compound has been shown to have unique biochemical and physiological effects that make it an attractive candidate for further study. Specifically, this compound has been shown to have potential anti-inflammatory and anticancer properties.
properties
Product Name |
1-(2-fluorobenzyl)-3-hydroxy-3-[2-oxo-2-(4-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one |
|---|---|
Molecular Formula |
C22H17FN2O3 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-[(2-fluorophenyl)methyl]-3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)indol-2-one |
InChI |
InChI=1S/C22H17FN2O3/c23-18-7-3-1-5-16(18)14-25-19-8-4-2-6-17(19)22(28,21(25)27)13-20(26)15-9-11-24-12-10-15/h1-12,28H,13-14H2 |
InChI Key |
QFBZPOXBZJUXTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)F |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=NC=C4)O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(4-acetylphenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B249384.png)

![4-[(1H-1,2,3-triazol-4-ylsulfanyl)acetyl]morpholine](/img/structure/B249386.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]sulfanyl}-4H-1,2,4-triazol-4-amine](/img/structure/B249392.png)


![3-{[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249400.png)
![3-{[5-(1-Naphthyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propanoic acid](/img/structure/B249402.png)

![4-[3-(4-hydroxybut-2-ynylsulfanyl)-4-methyl-1H-1,2,4-triazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B249406.png)

![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)